![molecular formula C10H6BrN3O B8614928 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features a brominated pyrrolopyridine moiety fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often involve the use of bases such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrolopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Bases like cesium carbonate (Cs2CO3) in DMSO are employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another brominated pyrrolopyridine derivative with potential biological activities.
N-[2-({4-[3-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide: A compound with a similar pyrrolopyridine core used in medicinal chemistry.
Uniqueness
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is unique due to its specific structural features, such as the fused oxazole ring and the bromine substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C10H6BrN3O |
|---|---|
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6BrN3O/c11-10-2-7-6(3-13-10)1-8(14-7)9-4-12-5-15-9/h1-5,14H |
InChI-Schlüssel |
DWCUTBBBZMCPRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=CC(=NC=C21)Br)C3=CN=CO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



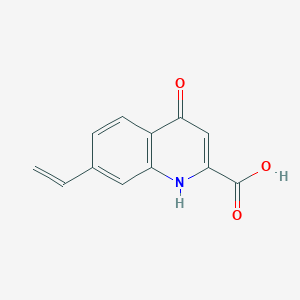


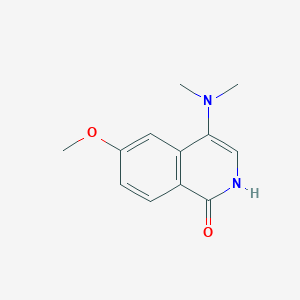
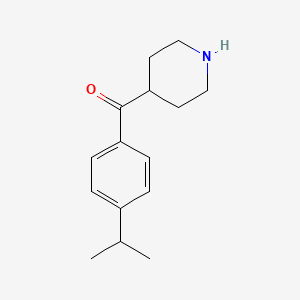

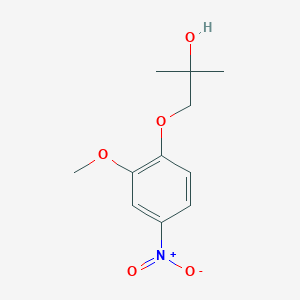

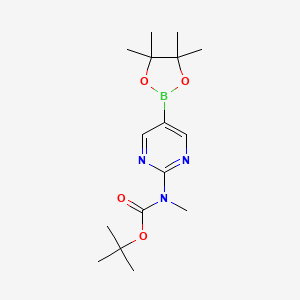

![2-Chloro-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B8614941.png)
![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)
